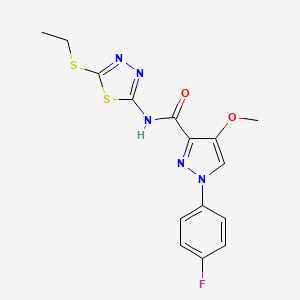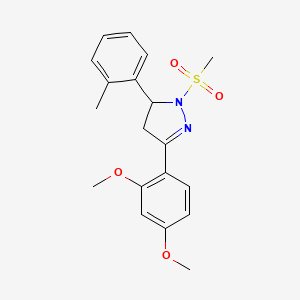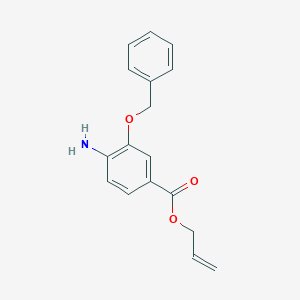![molecular formula C21H23N5O2 B2870535 N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361711-24-0](/img/structure/B2870535.png)
N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the cyano group: The quinoline derivative is then nitrated and subsequently reduced to introduce the cyano group at the desired position.
Piperazine ring formation: The cyanoquinoline is reacted with piperazine under controlled conditions to form the piperazinyl derivative.
Amide bond formation: The final step involves the reaction of the piperazinyl derivative with an appropriate acylating agent to form the amide bond, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and inhibit key enzymes.
Pharmacology: The compound is studied for its effects on neurotransmitter receptors, making it a candidate for the development of new psychiatric medications.
Biochemistry: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound’s derivatives are investigated for their potential use in the synthesis of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: The quinoline moiety can intercalate with DNA, inhibiting the activity of DNA gyrase, an essential enzyme for bacterial DNA replication.
Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways.
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[4-(2-Chloroquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
- N-[2-[4-(3-Aminoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
- N-[2-[4-(3-Methylquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Uniqueness
N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide stands out due to the presence of the cyano group, which enhances its ability to form hydrogen bonds and interact with biological targets. This unique feature contributes to its higher potency and selectivity in various biological assays compared to its analogs.
Propiedades
IUPAC Name |
N-[2-[4-(3-cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-3-19(27)24(4-2)15-20(28)25-9-11-26(12-10-25)21-16(13-22)14-23-18-8-6-5-7-17(18)21/h3,5-8,14H,1,4,9-12,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVSQQMOAZCQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C#N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2870457.png)

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol](/img/structure/B2870459.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2870460.png)



![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2870468.png)
![[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2870469.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2870474.png)
